molecular formula C16H18O4 B14295899 4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol CAS No. 119189-33-2

4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol

Cat. No.: B14295899
CAS No.: 119189-33-2
M. Wt: 274.31 g/mol
InChI Key: CFYCDPJGGRQIRO-UHFFFAOYSA-N
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Description

4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol is an organic compound that belongs to the class of phenols It consists of a benzene ring substituted with two hydroxyl groups and a butyl chain attached to another benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dihydroxybenzaldehyde and 4-bromobutylbenzene.

    Formation of Intermediate: The first step involves the formation of an intermediate through a nucleophilic substitution reaction. This can be achieved by reacting 2,5-dihydroxybenzaldehyde with 4-bromobutylbenzene in the presence of a base like potassium carbonate.

    Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Cell Signaling: It can modulate cell signaling pathways, leading to potential anticancer effects by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar structure but lacks the butyl chain.

    Hydroquinone (1,4-dihydroxybenzene): Similar structure but with hydroxyl groups in different positions.

    Resorcinol (1,3-dihydroxybenzene): Similar structure but with hydroxyl groups in different positions.

Uniqueness

4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol is unique due to the presence of both a butyl chain and multiple hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler phenolic compounds.

Properties

CAS No.

119189-33-2

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

4-[4-(2,5-dihydroxyphenyl)butyl]benzene-1,2-diol

InChI

InChI=1S/C16H18O4/c17-13-6-8-14(18)12(10-13)4-2-1-3-11-5-7-15(19)16(20)9-11/h5-10,17-20H,1-4H2

InChI Key

CFYCDPJGGRQIRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCC2=C(C=CC(=C2)O)O)O)O

Origin of Product

United States

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